molecular formula C10H10BrN3O B13862268 2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one CAS No. 918422-42-1

2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13862268
CAS No.: 918422-42-1
M. Wt: 268.11 g/mol
InChI Key: JYIXSTQGFUBLNM-UHFFFAOYSA-N
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Description

2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction proceeds through a tandem cyclization and bromination process, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, forming imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidines, imines, and amides, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an aminoethyl group and a bromine atom on the pyrido[1,2-a]pyrimidine scaffold sets it apart from other similar compounds.

Properties

CAS No.

918422-42-1

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

2-(1-aminoethyl)-3-bromopyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H10BrN3O/c1-6(12)9-8(11)10(15)14-5-3-2-4-7(14)13-9/h2-6H,12H2,1H3

InChI Key

JYIXSTQGFUBLNM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=O)N2C=CC=CC2=N1)Br)N

Origin of Product

United States

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